[1-(1,3-Oxazol-5-yl)ethyl]amine
Overview
Description
[1-(1,3-Oxazol-5-yl)ethyl]amine: is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives, which include [1-(1,3-oxazol-5-yl)ethyl]amine, have been found to exhibit a wide spectrum of biological activities . These compounds have been shown to interact with various enzymes and receptors, often imparting preferential specificities in their biological responses .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities would involve different biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological activity being exhibited. For example, if the compound is exhibiting an anticancer activity, it might result in the inhibition of cancer cell proliferation or the induction of apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
[1-(1,3-Oxazol-5-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The specific nature of these interactions can vary, but they generally involve non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to modulate pathways involved in cell proliferation and apoptosis . By interacting with key signaling molecules, this compound can alter the expression of genes involved in these processes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding often involves the formation of non-covalent interactions, which can induce conformational changes in the target molecule . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of oxazole derivatives can vary depending on environmental conditions such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential therapeutic and toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites . The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of β-hydroxy amides: This method involves the use of reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor to cyclize β-hydroxy amides into oxazolines, which can then be converted to oxazoles.
Cs₂CO₃-mediated reaction: Aromatic and unsaturated primary amides react with 2,3-dibromopropene in the presence of cesium carbonate to form 2-aryl-5-alkyl-substituted oxazoles in a single step.
Industrial Production Methods: Industrial production methods for [1-(1,3-Oxazol-5-yl)ethyl]amine typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1,3-Oxazol-5-yl)ethyl]amine can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the oxazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Functionalized oxazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: This compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Medicine:
Industry:
Comparison with Similar Compounds
1,3-Oxazole: A simpler analog with a similar ring structure but lacking the ethylamine group.
1,3-Oxazoline: A related compound with a saturated ring, differing in reactivity and stability.
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions, leading to distinct chemical properties.
Uniqueness:
Properties
IUPAC Name |
1-(1,3-oxazol-5-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUUDGLAUQIDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CO1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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